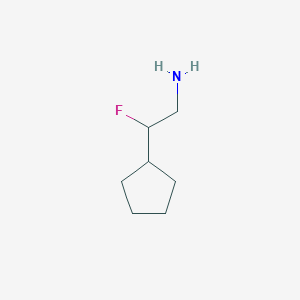

2-Cyclopentyl-2-fluoroéthan-1-amine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-2-fluoroethan-1-amine is C7H14FN . Its InChI code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H . The molecular weight is 167.65 g/mol .Chemical Reactions Analysis

Amines, including 2-Cyclopentyl-2-fluoroethan-1-amine, can participate in a variety of chemical reactions. They can act as nucleophiles and react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical and Chemical Properties Analysis

2-Cyclopentyl-2-fluoroethan-1-amine is a solid substance . The CAS Number is 2098113-23-4 .Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, 2-Cyclopentyl-2-fluoroéthan-1-amine est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure pourrait être utilisée dans le développement de nouveaux produits pharmaceutiques, en particulier là où l'introduction d'un atome de fluor est souhaitée pour ses propriétés bioactives .

Biochimie

Biochimiquement, ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules biologiquement actives. Son groupe amine peut être impliqué dans la formation de liaisons amides, qui sont essentielles à la synthèse des peptides .

Science des matériaux

En science des matériaux, la structure unique du composé pourrait être bénéfique pour créer des polymères avec des caractéristiques spécifiques. La présence d'un atome de fluor peut conférer des propriétés telles que la résistance aux solvants et la stabilité thermique .

Science de l'environnement

This compound: pourrait avoir des applications en science de l'environnement, en particulier dans l'étude des effets des composés fluorés sur l'environnement. Il peut également être utilisé comme traceur ou comme étalon dans les méthodes d'analyse environnementale .

Chimie analytique

Ce composé peut être utilisé comme étalon ou comme matériau de référence en chromatographie et en spectrométrie de masse. Sa structure bien définie le rend approprié pour le développement de méthodes et l'étalonnage en instrumentation analytique .

Synthèse organique

En synthèse organique, This compound peut être utilisé comme réactif ou comme intermédiaire. Son groupe cyclopentyle peut être utile dans la synthèse de composés cycliques, tandis que l'atome de fluor pourrait être impliqué dans des réactions de substitution nucléophile .

Chimie médicinale

Le potentiel du composé en chimie médicinale réside dans sa capacité à agir comme un échafaudage pour le développement de médicaments. Sa structure pourrait être modifiée pour créer de nouveaux composés aux propriétés thérapeutiques .

Agriculture

Bien que les applications directes en agriculture ne soient pas bien documentées, des composés comme This compound pourraient être étudiés pour leur rôle dans la synthèse d'agrochimiques ou comme intermédiaires dans le développement de solutions de traitement des cultures résistantes aux ravageurs .

Analyse Biochimique

Biochemical Properties

2-Cyclopentyl-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

2-Cyclopentyl-2-fluoroethan-1-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by 2-Cyclopentyl-2-fluoroethan-1-amine can lead to alterations in cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of 2-Cyclopentyl-2-fluoroethan-1-amine involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopentyl-2-fluoroethan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclopentyl-2-fluoroethan-1-amine remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Cyclopentyl-2-fluoroethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of 2-Cyclopentyl-2-fluoroethan-1-amine in research and potential therapeutic applications .

Metabolic Pathways

2-Cyclopentyl-2-fluoroethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of 2-Cyclopentyl-2-fluoroethan-1-amine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of 2-Cyclopentyl-2-fluoroethan-1-amine in research and therapeutic contexts .

Propriétés

IUPAC Name |

2-cyclopentyl-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKKSQDJMBUDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)